![molecular formula C11H14N2O2 B2629641 (2E)-2-benzylidene-4-hydroxybutanehydrazide CAS No. 351188-58-4](/img/structure/B2629641.png)
(2E)-2-benzylidene-4-hydroxybutanehydrazide
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Description
(2E)-2-benzylidene-4-hydroxybutanehydrazide (BHBH) is an organic compound that is used in numerous scientific research applications. It is a hydrazide derived from 4-hydroxybutanal and benzylidenehydrazine. BHBH has been used in a variety of biochemical and physiological studies, and is known for its unique properties. In
Scientific Research Applications
Structural Properties : A study on a similar compound, N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate, highlights its hydrogen-bonded sheets structure, which could be relevant for understanding the structural characteristics of (2E)-2-benzylidene-4-hydroxybutanehydrazide derivatives (Abeer A. Alhadi et al., 2008).
Antimicrobial and Antitumor Activities : Research involving amino heterocyclic cellulose derivatives, including (E)-2-((1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanehydrazide, revealed potent antimicrobial and antitumor activities against various bacterial and fungal species and Hep G2 and MCF7 cancerous cell lines (M. Hasanin et al., 2021).
Cytotoxic Activity Against Cancer Cells : Another study synthesized metal(II) complexes derived from a similar ligand, showing potent cytotoxicity effects against human liver cancer HepG2 cell lines, indicating potential applications in cancer therapy (A. El-Tabl et al., 2015).
Tyrosinase Inhibition and Melanin Formation : A study on 5-(substituted benzylidene)hydantoin derivatives, structurally related to (2E)-2-benzylidene-4-hydroxybutanehydrazide, showed their inhibitory activities toward tyrosinase and melanin formation, suggesting potential applications in cosmetics and pharmaceuticals for skin hyperpigmentation treatments (Y. Ha et al., 2011).
properties
IUPAC Name |
(2E)-2-benzylidene-4-hydroxybutanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(15)10(6-7-14)8-9-4-2-1-3-5-9/h1-5,8,14H,6-7,12H2,(H,13,15)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWEONFWNJFBV-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CCO)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\CCO)/C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-benzylidene-4-hydroxybutanehydrazide |
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